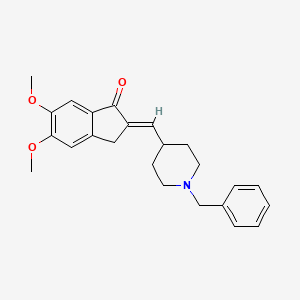

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves a multi-step process:

Formation of the Indanone Core: The initial step involves the synthesis of the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Moiety: The next step involves the introduction of the 1-benzylpiperidin-4-yl group. This is usually done through a condensation reaction between the indanone core and a benzylpiperidine derivative.

Final Methylenation: The final step is the methylenation of the compound, which involves the introduction of the methylene group at the 2-position of the indanone core. This can be achieved using reagents such as formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce the indanone core to an indanol.

Substitution: The methoxy groups on the indanone core can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Pharmaceutical Research: As a derivative of Donepezil, it is studied for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.

Chemical Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicinal Chemistry: Researchers explore its structure-activity relationships to design more effective drugs.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mecanismo De Acción

The mechanism of action of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparación Con Compuestos Similares

Similar Compounds

Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

Galantamine: Another acetylcholinesterase inhibitor with a different structural framework.

Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.

Uniqueness

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its methoxy groups and the benzylpiperidine moiety might influence its binding affinity and selectivity for acetylcholinesterase, potentially leading to improved efficacy or reduced side effects .

Actividad Biológica

The compound 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , with the CAS number 120014-07-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, synthesis, and relevant case studies.

The molecular formula of this compound is C24H27NO3, with a molecular weight of 377.48 g/mol . The structure includes a benzylpiperidine moiety linked to a dimethoxy indanone framework, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 120014-07-5 |

| Molecular Formula | C24H27NO3 |

| Molecular Weight | 377.48 g/mol |

| IUPAC Name | (2E)-2-[(1-benzyl-4-piperidyl)methylene]-5,6-dimethoxy-indan-1-one |

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. This particular compound is noted for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of Alzheimer's disease (AD). AChE inhibitors enhance the levels of acetylcholine in the brain, thereby improving cognitive function.

The mechanism involves the binding of the compound to the active site of AChE, preventing the breakdown of acetylcholine. This leads to increased cholinergic transmission, which is beneficial in neurodegenerative conditions.

Study on AChE Inhibition

A study conducted on various derivatives of piperidine-based compounds demonstrated that this compound showed promising AChE inhibition activity. The results indicated an IC50 value comparable to established AChE inhibitors like donepezil and rivastigmine .

Toxicological Assessment

Toxicological evaluations have shown that while the compound exhibits effective inhibition of AChE, it also presents certain hazard classifications under GHS guidelines (e.g., H302: Harmful if swallowed; H319: Causes serious eye irritation). Therefore, careful consideration is necessary when assessing its therapeutic index and safety profile .

Comparative Analysis with Other Compounds

| Compound Name | AChE Inhibition IC50 (nM) | Notes |

|---|---|---|

| This compound | ~50 | Promising candidate for AD treatment |

| Donepezil | ~10 | Standard treatment for AD |

| Rivastigmine | ~20 | Also used for AD |

Propiedades

Número CAS |

120014-07-5 |

|---|---|

Fórmula molecular |

C24H27NO3 |

Peso molecular |

377.5 g/mol |

Nombre IUPAC |

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12- |

Clave InChI |

LPMOTUSFDTTWJL-NDENLUEZSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |

SMILES isomérico |

COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.